![molecular formula C13H19BrClNO B13297330 N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)
N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide is a chemical compound with the molecular formula C13H19BrClNO It is a derivative of adamantane, a polycyclic hydrocarbon, and features both bromine and chlorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide typically involves the reaction of 3-bromoadamantan-1-ylmethylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-azidoacetamide, N-[(3-bromoadamantan-1-yl)methyl]-2-thioacetamide, etc.
Oxidation: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetic acid or other oxidized derivatives.
Reduction: Formation of N-[(3-adamantan-1-yl)methyl]-2-chloroacetamide.
Scientific Research Applications
N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide can be compared with other adamantane derivatives, such as:
1-Bromoadamantane: Lacks the chloroacetamide group, making it less versatile for chemical modifications.
2-Chloroadamantane: Lacks the bromomethyl group, resulting in different reactivity and applications.
N-[(3-bromoadamantan-1-yl)methyl]urea: Contains a urea group instead of a chloroacetamide group, leading to different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C13H19BrClNO |
|---|---|
Molecular Weight |
320.65 g/mol |
IUPAC Name |
N-[(3-bromo-1-adamantyl)methyl]-2-chloroacetamide |
InChI |
InChI=1S/C13H19BrClNO/c14-13-4-9-1-10(5-13)3-12(2-9,7-13)8-16-11(17)6-15/h9-10H,1-8H2,(H,16,17) |
InChI Key |
SACUFMCUKWGZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


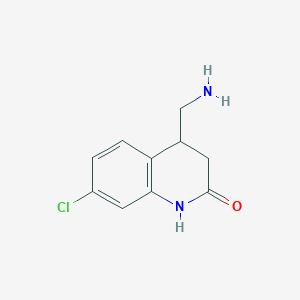
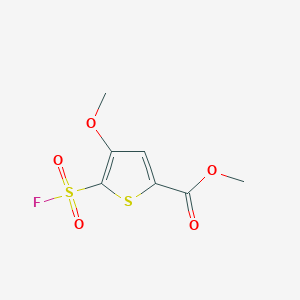
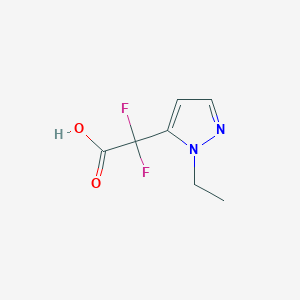
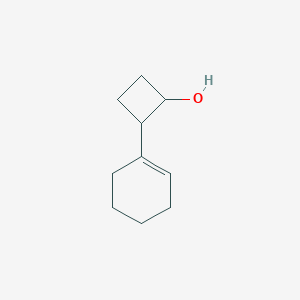
![2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13297276.png)
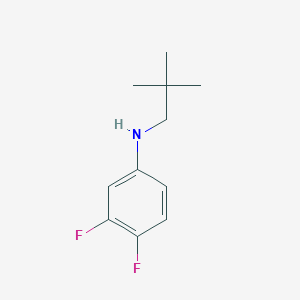
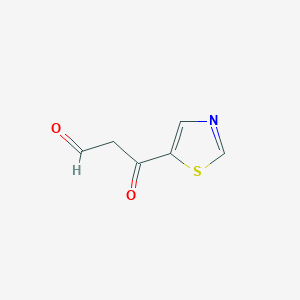
![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
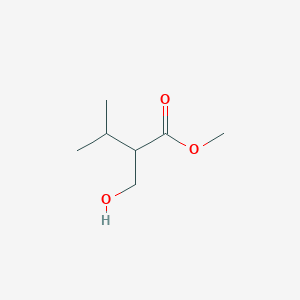
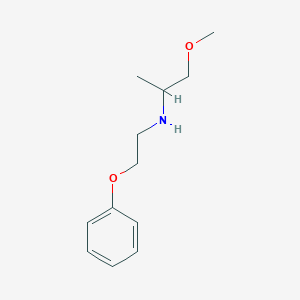
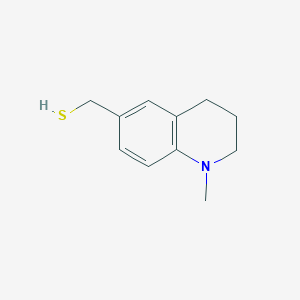
![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)
